molecular formula C13H11NO6 B11110259 5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid

5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid

Cat. No.: B11110259
M. Wt: 277.23 g/mol
InChI Key: ZOAOSOSIHBUSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a phenyl ring bearing hydroxyl, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid typically involves multi-step organic reactions One common method starts with the nitration of a methyl-substituted phenol to introduce the nitro group This is followed by a Friedel-Crafts alkylation to attach the furan ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid depends on its application. In biological systems, it may interact with enzymes or receptors through its hydroxyl, nitro, and carboxylic acid groups. These interactions can lead to changes in enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Hydroxy-4-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid
  • 5-[(2-Hydroxy-5-ethyl-3-nitrophenyl)methyl]furan-2-carboxylic acid
  • 5-[(2-Hydroxy-5-methyl-4-nitrophenyl)methyl]furan-2-carboxylic acid

Uniqueness

The unique combination of functional groups in 5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid provides it with distinct chemical reactivity and potential applications. The presence of both electron-donating (hydroxyl and methyl) and electron-withdrawing (nitro) groups on the phenyl ring allows for versatile chemical transformations and interactions.

Properties

Molecular Formula

C13H11NO6

Molecular Weight

277.23 g/mol

IUPAC Name

5-[(2-hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C13H11NO6/c1-7-4-8(12(15)10(5-7)14(18)19)6-9-2-3-11(20-9)13(16)17/h2-5,15H,6H2,1H3,(H,16,17)

InChI Key

ZOAOSOSIHBUSBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CC2=CC=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.